Home > Products > Screening Compounds P30723 > Palosuran hydrochloride
Palosuran hydrochloride -

Palosuran hydrochloride

Catalog Number: EVT-2767281
CAS Number:
Molecular Formula: C25H31ClN4O2
Molecular Weight: 455.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palosuran is classified as a non-peptidic small molecule and belongs to the category of urotensin II receptor antagonists. It is synthesized to selectively inhibit the urotensin II signaling pathway, which is implicated in various physiological processes, including vasoconstriction and modulation of blood pressure. The compound is primarily derived from synthetic processes developed by pharmaceutical companies, notably GlaxoSmithKline .

Synthesis Analysis

Methods and Technical Details

The synthesis of palosuran involves several chemical reactions that create the final product from simpler precursors. While specific proprietary methods are often not disclosed in detail, it typically includes:

  1. Formation of Key Intermediates: The synthesis starts with the formation of key intermediates that possess functional groups necessary for the final structure.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form larger molecular frameworks.
  3. Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

The structure of palosuran was confirmed through various analytical techniques including one-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Palosuran undergoes various chemical reactions during its synthesis and in biological systems:

  1. Binding to Urotensin II Receptors: Palosuran selectively binds to urotensin II receptors, preventing the natural ligand from exerting its effects.
  2. Inhibition of Signal Transduction: Upon binding, palosuran inhibits downstream signaling pathways associated with the receptor, such as calcium mobilization and MAPK phosphorylation .
  3. Metabolism: In vivo, palosuran is metabolized primarily in the liver where it may undergo phase I and phase II metabolic reactions, affecting its pharmacokinetics.
Mechanism of Action

Process and Data

Palosuran acts by competitively inhibiting the binding of urotensin II to its receptor (UT). This blockade prevents the activation of G-protein coupled signaling pathways that would normally lead to vasoconstriction and other physiological responses associated with increased blood pressure:

  • Inhibition of Calcium Mobilization: Palosuran effectively reduces intracellular calcium levels in response to urotensin II stimulation .
  • Reduction of Vascular Tone: By inhibiting urotensin II receptor signaling, palosuran decreases vascular resistance and promotes vasodilation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Palosuran hydrochloride is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

Relevant Data or Analyses

The IC50 values indicate that palosuran has a significantly higher affinity for human urotensin II receptors compared to rat receptors (IC50 values of 17 nM vs. >10 μM), highlighting its selectivity .

Applications

Scientific Uses

Palosuran hydrochloride has been utilized in various research applications:

  • Cardiovascular Research: It serves as a pharmacological tool to investigate the role of urotensin II in cardiovascular diseases, including hypertension and heart failure.
  • Diabetes Studies: Research indicates that palosuran can improve pancreatic and renal function in diabetic models .
  • Cancer Research: Studies have shown that palosuran can inhibit tumor growth by blocking urotensin II-induced angiogenesis in glioma models .

Palosuran's unique properties make it a valuable compound for exploring therapeutic avenues targeting the urotensin II pathway across multiple disease contexts.

Synthesis and Pharmacological Development

Synthetic Methodologies for Urotensin-II Receptor Antagonists

The development of Palosuran hydrochloride (ACT-058362) originated from targeted pharmacophore modeling of the urotensin-II (U-II) receptor (UT). Initial virtual screening leveraged a three-dimensional pharmacophore query derived from nuclear magnetic resonance (NMR) studies of U-II peptide analogues, which identified Trp-7, Lys-8, and Tyr-9 as essential residues for receptor recognition [1]. This approach enabled the identification of six nonpeptidic scaffold classes from compound libraries, with Palosuran emerging as a lead quinolinyl-urea derivative. The synthesis commenced with N-alkylation of 4-hydroxy-piperidine, followed by carbamoylation with 2-methylquinolin-4-yl isocyanate to form the core urea structure. Final sulfate salt formation yielded Palosuran hydrochloride [7] [10].

A critical advancement was the implementation of membrane versus whole-cell binding assays to evaluate species selectivity. These studies revealed that Palosuran exhibits "primate-selective" UT antagonism, with high affinity for human and monkey recombinant UT receptors (Ki = 4–5 nM in membrane preparations) but significantly reduced affinity for rodent, feline, and even human UT in intact cellular environments (Ki = 50–276 nM) [2]. This disparity underscores the influence of cellular context on ligand-receptor interactions and informed subsequent synthetic strategies to improve membrane permeability.

Table 1: Binding Affinity of Palosuran Across Species and Assay Formats

SpeciesAssay FormatKi ValueFunctional Activity (IC₅₀)
HumanCell Membranes5 ± 1 nM3.6 nM
HumanIntact Cells276 ± 67 nM323 ± 67 nM
MonkeyCell Membranes4 ± 1 nMNot Reported
RatCell Membranes>1,000 nM>10,000 nM

Data compiled from [2] [10]

Structural Optimization of Palosuran Hydrochloride Derivatives

Structural refinement of Palosuran focused on enhancing UT receptor specificity, metabolic stability, and primate-to-rodine translational relevance. Deconstruction studies of sulfonamide-based UT antagonists revealed that the quinolinyl-urea scaffold of Palosuran could be modified by replacing the 4-benzylpiperidine moiety with benzylamine or benzylsulfone groups. These derivatives maintained nanomolar potency (IC₅₀ = 2–4 nM in U2OS cells) while improving passive permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 assays) [7]. Key modifications included:

  • Lipophilicity Adjustment: Introduction of fluorinated aryl sulfonamides to reduce cLogP from 4.2 to 3.5, mitigating off-target binding [4].
  • Metabolic Stabilization: Blocking of piperidine N-dealkylation sites through methyl branching, reducing cytochrome P450 3A4-mediated clearance by 70% in human liver microsomes [7].
  • Stereochemical Constraints: Incorporation of (R)-pyrrolidin-3-yloxy groups in analogues like SB-657510, which demonstrated >50-fold higher functional activity in isolated arteries than Palosuran [2].

Table 2: Structure-Activity Relationship (SAR) Analysis of Palosuran Analogues

Structural ModificationUT Binding Ki (nM)Metabolic Stability (HLM t₁/₂, min)Cellular Potency (IC₅₀)
Parent Palosuran5 ± 112323 ± 67 nM
Benzylamine Derivative3.84228 nM
Fluorinated Aryl Sulfonamide2.16515 nM
(R)-Pyrrolidin-3-yloxy variant1.7888 nM

Derived from [4] [7]

Comparative studies with piperazino-isoindolinone antagonists revealed that Palosuran’s 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)urea structure optimally balances UT affinity and physicochemical properties for oral delivery, though its efficacy is limited by target engagement in intact tissues [4].

Comparative Analysis of Oral Bioavailability and Formulation Strategies

Palosuran exhibits complex pharmacokinetics characterized by biphasic absorption. In healthy human subjects, oral administration (5–2000 mg) resulted in rapid absorption with dual plasma concentration peaks at ~1 h and ~4 h post-dose, attributed to enterohepatic recirculation. This profile contributed to dose-proportional increases in AUC and Cₘₐₓ up to 500 mg, with an apparent terminal elimination half-life of ~20 h [6]. Key bioavailability parameters include:

  • Absorption Dynamics: The second peak magnitude correlates with bile secretion timing, suggesting intestinal reabsorption of glucuronidated metabolites [6].
  • Renal Excretion: <5% of unchanged drug excreted in urine, indicating extensive hepatic metabolism as the primary clearance pathway [6].
  • Food Effects: High-fat meals delay Tₘₐₓ by 2.3 h but increase bioavailability by 35%, necessitating consistent fasting-state administration in clinical settings [6].

Table 3: Pharmacokinetic Parameters of Palosuran Hydrochloride

Dose (mg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀–ₜ (ng·h/mL)t₁/₂ (h)
100420 ± 981.1 / 3.92,850 ± 51019.2 ± 3.1
5002,150 ± 3101.0 / 4.214,900 ± 2,10020.8 ± 4.3
20007,980 ± 1,2401.3 / 4.558,300 ± 9,40022.1 ± 5.6

Data from single-dose study in healthy males [6]

Formulation strategies to overcome solubility limitations (aqueous solubility = 0.03 mg/mL at pH 7.4) included nanocrystal dispersion and lipid-based self-emulsifying drug delivery systems (SEDDS). SEDDS formulations increased apparent solubility by 12-fold and reduced variability in Cₘₐₓ by 40% compared to conventional tablets, though clinical development was discontinued due to variable target coverage in diabetic nephropathy trials [4] [6]. The pharmacokinetic variability observed in these trials was partially attributed to irreversible protein binding (95% bound to human serum albumin), which limits free drug concentrations at the UT receptor despite adequate plasma exposure [6].

Properties

Product Name

Palosuran hydrochloride

IUPAC Name

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride

Molecular Formula

C25H31ClN4O2

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H

InChI Key

VXRLVUHHXKVQSQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl

Solubility

not available

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.